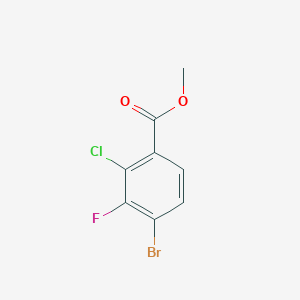

Methyl 4-bromo-2-chloro-3-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-bromo-2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving halogenation and esterification reactions. One common method involves the bromination of 2-chloro-3-fluorobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-bromo-2-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols, and oxidation can result in carboxylic acids .

Applications De Recherche Scientifique

Methyl 4-bromo-2-chloro-3-fluorobenzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is employed in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of methyl 4-bromo-2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester group contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-bromo-3-chloro-2-fluorobenzoate

- Methyl 2-bromo-4-chloro-3-fluorobenzoate

- Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

Methyl 4-bromo-2-chloro-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Activité Biologique

Methyl 4-bromo-2-chloro-3-fluorobenzoate (MBF) is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and drug development. This article synthesizes current research findings, including computational studies and experimental data, to provide a comprehensive overview of the biological activity of MBF.

MBF is characterized by its unique halogen substitutions, which influence its biological activity. The molecular structure is optimized for stability and interaction with biological targets, as demonstrated through various computational methods such as Density Functional Theory (DFT) and molecular docking studies.

- Molecular Formula : C₈H₅BrClF

- Molecular Weight : 239.48 g/mol

- Key Structural Features :

- Presence of bromine, chlorine, and fluorine atoms enhances reactivity.

- The carbonyl group contributes to hydrogen bonding capabilities.

The DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy values are -6.509 eV and -4.305 eV, respectively, indicating a suitable electronic environment for biological interactions .

Antifungal Properties

Recent studies have highlighted the antifungal potential of MBF, particularly against various fungal strains. Molecular docking experiments with the fungal protein 4FPR indicate that MBF forms significant interactions, including hydrogen bonds with key residues:

- Binding Energy : -5.00 kcal/mol

- Hydrogen Bonds : Interactions with residues SER'28 and GLU'130 at distances of 2.0 Å and 1.8 Å respectively.

These interactions suggest that MBF may act as a potent inhibitor of fungal growth, positioning it as a candidate for antifungal drug development .

Toxicity and ADME Properties

The assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the drug-likeness of MBF:

| Parameter | Value |

|---|---|

| Blood-Brain Barrier Permeability | 1.91742 |

| Caco2 Permeability | 20.4652 |

| Plasma Protein Binding | 70.38% |

| Pure Water Solubility | 552.998 mg/L |

| Skin Permeability | -1.98533 |

These parameters indicate favorable absorption characteristics, although skin permeability may pose challenges for topical applications .

Case Studies and Experimental Findings

A recent study conducted by Julie et al. (2021) involved in silico evaluations alongside experimental validations to assess the biological activity of MBF. The study concluded that:

- Stability : The compound exhibits structural stability under physiological conditions.

- Antifungal Efficacy : Demonstrated significant antifungal activity through molecular docking techniques.

- Toxicity Predictions : Utilized Preadme online tools to predict potential toxicity, suggesting that while MBF is effective against fungi, careful consideration must be given to its safety profile .

Propriétés

IUPAC Name |

methyl 4-bromo-2-chloro-3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGNOLKSRUNRIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.